molecular formula C32H61NO8 B1506713 C8 beta-D-galactosyl N-acylsphingosine CAS No. 41613-16-5

C8 beta-D-galactosyl N-acylsphingosine

Cat. No. B1506713
CAS RN: 41613-16-5
M. Wt: 587.8 g/mol
InChI Key: LCEXEEHGNKGJES-SWMJIITPSA-N
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Description

“C8 beta-D-galactosyl N-acylsphingosine” is also known as “beta-D-galactosyl-N-(octanoyl)sphingosine” or "beta-D-galactosyl-N-octanoylsphingosine" . It is a type of D-galactosyl-N-acylsphingosine in which the glycosidic bond has β-configuration and the ceramide N-acyl group is specified as octanoyl .


Synthesis Analysis

The synthesis of “this compound” involves a D-galactosyl-N-acylsphingosine in which the glycosidic bond has β-configuration and the ceramide N-acyl group is specified as octanoyl .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a D-galactosyl-N-acylsphingosine in which the glycosidic bond has beta-configuration and the ceramide N-acyl group is specified as octanoyl .


Chemical Reactions Analysis

The transglycosylation abilities of different β-D-galactosidases from GH family 2 were tested experimentally using different acceptors and p-nitrophenyl-β-D-galactopyranoside as a donor of galactosyl moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a net charge of 0, an average mass of 587.82860, and a monoisotopic mass of 587.43972 .

Scientific Research Applications

Enzymatic Synthesis and Biochemical Analysis

  • Enzymatic Synthesis of Galactocerebroside : A study by Basu et al. (1971) focused on the enzymatic synthesis of galactocerebrosides, a class of glycosphingolipids, in embryonic chicken brain. This research explored the reaction catalyzed by galactosyltransferase and is fundamental in understanding the biochemical pathways involving C8 beta-D-galactosyl N-acylsphingosine (Basu, Schultz, Basu, & Roseman, 1971).

Disease Research and Diagnostic Tools

  • Krabbe Disease Study Using Activity-Based Probes : Marques et al. (2017) developed a fluorescently tagged activity-based probe to study galactosylceramidase, the enzyme deficient in Krabbe disease. This research is crucial for understanding the enzymatic deficiencies related to this compound and its role in neurological disorders (Marques et al., 2017).

Structural and Functional Analysis

  • Crystal Structures of Saposins : Ahn et al. (2006) examined saposins A and C, which are necessary for the breakdown of galactosylceramide. This research provides insight into the structural aspects of proteins interacting with this compound and their functional mechanisms (Ahn, Leyko, Alattia, Chen, & Privé, 2006).

Cellular Mechanisms and Gene Delivery

  • Enhanced Gene Delivery Studies : Felgner et al. (1994) investigated cationic liposome reagents in DNA and mRNA transfection, examining their chemical structure-activity relationships. This study is relevant to the application of this compound in cellular processes and gene delivery mechanisms (Felgner et al., 1994).

NMR Spectroscopy in Glycosphingolipid Research

  • NMR Analysis of Galactosylceramides : Dąbrowski, Egge, and Hanfland (1980) used high-resolution 1H and 13C NMR spectroscopy to analyze galactosylceramides. Their research contributes to understanding the structural properties of glycosphingolipids like this compound (Dąbrowski, Egge, & Hanfland, 1980).

Neurological Disorder Research

  • Globoid Cell Leukodystrophy Study : Miyatake and Suzuki (1972) found significant deficiencies in psychosine galactosidase in patients with globoid cell leukodystrophy. This study highlights the implications of this compound in understanding and diagnosing neurological disorders (Miyatake & Suzuki, 1972).

Future Directions

Future research could focus on the transglycosylation abilities of different β-D-galactosidases from GH family 2, as well as the potential applications of “C8 beta-D-galactosyl N-acylsphingosine” in various biological processes .

Biochemical Analysis

Biochemical Properties

C8 beta-D-galactosyl N-acylsphingosine is involved in various biochemical reactions, particularly in the biosynthesis of galactocerebrosides. These reactions are catalyzed by enzymes such as galactosyltransferases, which transfer galactose to ceramide to form galactocerebrosides . The compound interacts with proteins and other biomolecules, including enzymes involved in sphingolipid metabolism. These interactions are crucial for maintaining the structural integrity of cell membranes and facilitating cell signaling pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and degradation of sphingolipids. Enzymes such as galactosyltransferases and ceramidases play key roles in these pathways by catalyzing the formation and breakdown of the compound . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing cellular metabolism and function.

properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27+,29-,30-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEXEEHGNKGJES-SWMJIITPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H61NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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C8 beta-D-galactosyl N-acylsphingosine
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